Cas no 2228969-87-5 (4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol)

4-Nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol is a fluorinated phenolic compound with a nitro substituent, offering unique reactivity and structural properties. Its trifluoro-hydroxypropyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The nitro group provides a versatile handle for further functionalization, enabling applications in synthetic chemistry and material science. The compound’s trifluoromethyl moiety contributes to increased electron-withdrawing effects, influencing reactivity in electrophilic and nucleophilic processes. Its balanced hydrophobicity and polarity make it suitable for use as an intermediate in the development of bioactive molecules. This compound is particularly relevant in designing fluorinated analogs for improved pharmacokinetic properties.
4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol structure
2228969-87-5 structure
商品名:4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol
CAS番号:2228969-87-5
MF:C9H8F3NO4
メガワット:251.159333229065
CID:6085184
PubChem ID:165682175

4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol 化学的及び物理的性質

名前と識別子

    • 4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol
    • EN300-1950997
    • 2228969-87-5
    • インチ: 1S/C9H8F3NO4/c10-9(11,12)8(15)4-5-3-6(13(16)17)1-2-7(5)14/h1-3,8,14-15H,4H2
    • InChIKey: AJGODVZQZVFAKE-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC1C=C(C=CC=1O)[N+](=O)[O-])O)(F)F

計算された属性

  • せいみつぶんしりょう: 251.04054222g/mol
  • どういたいしつりょう: 251.04054222g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1950997-0.1g
4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol
2228969-87-5
0.1g
$767.0 2023-09-17
Enamine
EN300-1950997-10.0g
4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol
2228969-87-5
10g
$3746.0 2023-06-01
Enamine
EN300-1950997-0.5g
4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol
2228969-87-5
0.5g
$836.0 2023-09-17
Enamine
EN300-1950997-2.5g
4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol
2228969-87-5
2.5g
$1707.0 2023-09-17
Enamine
EN300-1950997-0.05g
4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol
2228969-87-5
0.05g
$732.0 2023-09-17
Enamine
EN300-1950997-10g
4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol
2228969-87-5
10g
$3746.0 2023-09-17
Enamine
EN300-1950997-0.25g
4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol
2228969-87-5
0.25g
$801.0 2023-09-17
Enamine
EN300-1950997-5g
4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol
2228969-87-5
5g
$2525.0 2023-09-17
Enamine
EN300-1950997-1g
4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol
2228969-87-5
1g
$871.0 2023-09-17
Enamine
EN300-1950997-5.0g
4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol
2228969-87-5
5g
$2525.0 2023-06-01

4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol 関連文献

4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenolに関する追加情報

Comprehensive Overview of 4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol (CAS No. 2228969-87-5)

4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol is a specialized organic compound with a unique molecular structure that combines a phenolic core with nitro and trifluoromethyl-hydroxypropyl substituents. This compound, identified by CAS No. 2228969-87-5, has garnered significant interest in pharmaceutical and agrochemical research due to its potential applications as an intermediate in the synthesis of bioactive molecules. The presence of both nitro and trifluoro groups enhances its reactivity, making it a valuable building block in modern synthetic chemistry.

In recent years, the demand for fluorinated compounds like 4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol has surged, driven by their role in drug discovery and material science. Researchers are particularly intrigued by its potential to improve the metabolic stability and bioavailability of drug candidates. The compound's hydroxypropyl moiety also offers opportunities for further derivatization, aligning with the growing trend of structure-activity relationship (SAR) studies in medicinal chemistry. This aligns with frequent search queries such as "fluorinated phenol derivatives in drug design" and "nitro-phenol applications in agrochemicals."

From an industrial perspective, CAS No. 2228969-87-5 is often discussed in the context of green chemistry and sustainable synthesis. Innovations in catalytic methods and solvent-free reactions have been explored to optimize its production, addressing environmental concerns raised by regulatory bodies. The compound's trifluoro group, in particular, is a hotspot for patents related to crop protection agents, reflecting its relevance to the agrochemical sector. Searches like "eco-friendly synthesis of nitro-phenols" and "trifluoromethyl compounds in agriculture" highlight these trends.

Analytical characterization of 4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol typically involves advanced techniques such as NMR spectroscopy, HPLC, and mass spectrometry. These methods ensure purity and consistency, critical for its use in high-value applications. The compound's nitro group also lends itself to spectroscopic detection, a topic frequently searched by analytical chemists ("HPLC analysis of nitro-aromatics"). Furthermore, its stability under various pH conditions makes it a subject of formulation studies, particularly in controlled-release systems.

In summary, 4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol (CAS No. 2228969-87-5) represents a versatile chemical entity with broad interdisciplinary appeal. Its structural features and functional groups position it at the intersection of pharmaceutical innovation, agrochemical development, and sustainable chemistry—addressing key industry demands while inspiring further research.

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